(2S)-2-[(2-Phenylpropyl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(2-Phenylpropyl)amino]propan-1-ol: is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(2-Phenylpropyl)amino]propan-1-ol typically involves the reaction of 2-phenylpropylamine with an appropriate chiral auxiliary or catalyst to ensure the desired stereochemistry. One common method is the condensation of 2-phenylpropylamine with a carbonyl compound, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of chiral catalysts or auxiliaries to achieve high enantioselectivity. The process may include steps such as hydrogenation, reduction, and purification to obtain the final product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-[(2-Phenylpropyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols .
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-[(2-Phenylpropyl)amino]propan-1-ol is used as a chiral building block for the synthesis of complex molecules. It is also employed in the preparation of unsymmetrical tridentate Schiff base ligands .
Biology: The compound has applications in the study of enzyme mechanisms and as a substrate in biochemical assays. It is also used in the synthesis of biologically active molecules .
Medicine: In medicine, this compound is a key intermediate in the synthesis of various pharmaceuticals, including drugs with analgesic and anti-inflammatory properties .
Industry: Industrially, the compound is used in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of (2S)-2-[(2-Phenylpropyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways and targets can vary based on its application in different fields .
Comparison with Similar Compounds
- ®-(-)-2-Amino-1-propanol
- 1-Propanol, 2-amino-, (±)-
Comparison: Compared to its stereoisomer ®-(-)-2-Amino-1-propanol, (2S)-2-[(2-Phenylpropyl)amino]propan-1-ol exhibits different biological activities and chemical reactivity due to its distinct stereochemistry. This uniqueness makes it valuable in applications where specific enantiomeric forms are required .
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(2S)-2-(2-phenylpropylamino)propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-10(8-13-11(2)9-14)12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3/t10?,11-/m0/s1 |
InChI Key |
DXPXQVNBKOIQBJ-DTIOYNMSSA-N |
Isomeric SMILES |
C[C@@H](CO)NCC(C)C1=CC=CC=C1 |
Canonical SMILES |
CC(CNC(C)CO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.